molecular formula C10H7Br2N B181722 2,4-Dibromonaphthalen-1-amine CAS No. 20191-76-8

2,4-Dibromonaphthalen-1-amine

Cat. No.: B181722
CAS No.: 20191-76-8
M. Wt: 300.98 g/mol
InChI Key: UYTVDHNTKCSQOF-UHFFFAOYSA-N
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Description

2,4-Dibromonaphthalen-1-amine is an organic compound with the molecular formula C10H7Br2N. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 1 position. This compound is known for its applications in organic synthesis and material science.

Synthetic Routes and Reaction Conditions:

    Bromination of Naphthalen-1-amine: One common method involves the bromination of naphthalen-1-amine. The reaction typically uses bromine (Br2) in the presence of acetic acid (AcOH) as a solvent.

    Using N-Bromosuccinimide: Another method involves the use of N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C.

Industrial Production Methods:

  • Industrially, the compound can be synthesized using large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

  • The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.

Scientific Research Applications

2,4-Dibromonaphthalen-1-amine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromonaphthalen-1-amine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and an amine group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

    2-Bromonaphthalen-1-amine: This compound has only one bromine atom and exhibits different reactivity and properties compared to 2,4-Dibromonaphthalen-1-amine.

    1,4-Dibromonaphthalene: Lacks the amine group, making it less versatile in certain chemical reactions.

Uniqueness:

  • The presence of two bromine atoms and an amine group in this compound makes it a unique compound with specific reactivity patterns that are not observed in its mono-brominated or non-aminated counterparts.

Properties

IUPAC Name

2,4-dibromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTVDHNTKCSQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301504
Record name 2,4-dibromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20191-76-8
Record name 20191-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143811
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dibromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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